1-(Cinnolin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cinnolin-5-yl)ethanone is an organic compound belonging to the cinnoline family, which is a class of heterocyclic aromatic organic compounds The structure of this compound consists of a cinnoline ring attached to an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Cinnolin-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of cinnoline with ethanone under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction typically requires heating and may be conducted in a solvent like ethanol or methanol to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cinnolin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted cinnoline derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Cinnolin-5-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(Cinnolin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects[7][7].
Vergleich Mit ähnlichen Verbindungen
Quinoline: Similar in structure but with a nitrogen atom in a different position.
Isoquinoline: Another related compound with a different arrangement of nitrogen atoms.
Quinoxaline: Contains two nitrogen atoms in the ring, offering different chemical properties.
Uniqueness: 1-(Cinnolin-5-yl)ethanone is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H8N2O |
---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
1-cinnolin-5-ylethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)8-3-2-4-10-9(8)5-6-11-12-10/h2-6H,1H3 |
InChI-Schlüssel |
BHNLRBWNPZXFJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C=CN=NC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.